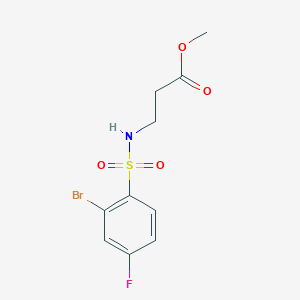
Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate is a useful research compound. Its molecular formula is C10H11BrFNO4S and its molecular weight is 340.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate is a sulfonamide compound notable for its potential applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a propanoate backbone, with a bromo and fluorine substituent on the aromatic ring. Its molecular formula is C10H10BrFNO3S, and it possesses unique properties that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrFNO₃S |
| Molecular Weight | 300.16 g/mol |
| CAS Number | 1306129-75-8 |
| IUPAC Name | This compound |
The biological activity of sulfonamide compounds often involves inhibition of specific enzymes or receptors. This compound may exhibit antimicrobial properties by targeting bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis. This inhibition can lead to bacteriostatic effects, preventing bacterial growth.
Anticancer Potential
Sulfonamides have also been explored for their anticancer properties. The structural features of this compound may confer selectivity towards cancer cell lines.
- Case Study: Cytotoxicity Against Cancer Cells
- In vitro studies demonstrated that similar sulfonamide compounds exhibited cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
- The mechanism involved apoptosis induction through the modulation of apoptotic pathways, suggesting potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship of sulfonamide compounds indicates that the presence of electronegative groups like bromine and fluorine can enhance biological activity. The following table summarizes key findings from SAR studies:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Sulfonamide Derivatives | Presence of halogens | Enhanced antimicrobial effects |
| Aromatic Substituents | Electron-withdrawing groups | Increased potency in cancer cells |
Properties
Molecular Formula |
C10H11BrFNO4S |
|---|---|
Molecular Weight |
340.17 g/mol |
IUPAC Name |
methyl 3-[(2-bromo-4-fluorophenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C10H11BrFNO4S/c1-17-10(14)4-5-13-18(15,16)9-3-2-7(12)6-8(9)11/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
PBRUZPOODCZHIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNS(=O)(=O)C1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















